![molecular formula C6H14ClNO3 B2676550 Afegostat (hydrochloride) CAS No. 2580234-21-3](/img/structure/B2676550.png)
Afegostat (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afegostat, also known as D-Isofagomine or Isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of Afegostat is C6H13NO3 . It has an average weight of 147.1723 and a monoisotopic weight of 147.089543287 . The structure of Afegostat includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Afegostat is a pharmacological chaperone that specifically and reversibly binds acid-β-glucosidase (GCase) in the endoplasmic reticulum (ER) with high affinity . This binding stabilizes the active form of the enzyme in the ER and increases trafficking of GCase to lysosomes .Physical And Chemical Properties Analysis
Afegostat has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±6.0 kJ/mol and a flash point of 171.8±17.1 °C .Applications De Recherche Scientifique
- Afegostat tartrate (also known as AT2101 or isofagomine tartrate) has been investigated for its potential in treating Gaucher disease, a rare lysosomal storage disorder. In particular, it acts as a pharmacological chaperone by selectively binding to misfolded β-glucocerebrosidase (GCase) and assisting it in folding correctly. The goal is to restore GCase activity, which is deficient in Gaucher disease patients .
- Afegostat tartrate’s mechanism of action involves acting as a pharmacological chaperone. By stabilizing and aiding the proper folding of GCase, it aims to enhance enzyme function. This approach has broader implications beyond Gaucher disease and may be applicable to other protein misfolding disorders .
- Researchers have explored combining afegostat tartrate with ERT, the standard treatment for Gaucher disease. The idea is that afegostat could enhance the effectiveness of ERT by improving GCase activity and lysosomal function .
- SRT is another treatment approach for Gaucher disease. Afegostat tartrate could potentially complement SRT by addressing the underlying enzyme deficiency. By restoring GCase activity, it may enhance the overall therapeutic effect .
- Beyond Gaucher disease, there is interest in exploring afegostat tartrate’s effects on other neurodegenerative disorders associated with protein misfolding. These include conditions like Parkinson’s disease and Alzheimer’s disease, where protein aggregation plays a role .
- CMA is a cellular process that involves the selective degradation of specific proteins. Afegostat tartrate’s chaperone activity may impact CMA, potentially influencing cellular homeostasis and protein quality control .
Gaucher Disease Treatment
Pharmacological Chaperone Therapy
Enzyme Replacement Therapy (ERT) Enhancement
Substrate Reduction Therapy (SRT) Complement
Neurodegenerative Disorders
Chaperone-Mediated Autophagy (CMA)
Mécanisme D'action
Safety and Hazards
Afegostat may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.